molecular formula C15H19N5O2 B2906325 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide CAS No. 1448071-13-3

5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2906325
CAS No.: 1448071-13-3
M. Wt: 301.35
InChI Key: GAANYGOIRJTDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Potential 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide is a novel chemical entity offered for research purposes. This compound features a hybrid architecture combining an isoxazole carboxamide core with a piperidinyl-pyrimidine group, a structural motif found in compounds investigated for various biological activities. The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a wide range of biological activities . Similarly, the 2-pyrimidinyl-piperidine subunit is a recognized pharmacophore in synthetic chemistry . The specific research applications and mechanism of action for this exact molecule are not currently detailed in the published literature. Its value to researchers lies in its potential as a chemical tool for probing new biological targets or as a synthetic intermediate. Investigations could focus on its utility in areas such as kinase inhibition, given that pyrrole carboxamide derivatives have been explored as inhibitors of kinases like ERK5 , or in immunology, inspired by isoxazolo[5,4-d]pyrimidine scaffolds studied as Toll-like receptor 7 (TLR7) agonists . Researchers are encouraged to conduct full spectroscopic and functional characterization to determine this compound's physicochemical properties and biological profile for their specific applications.

Properties

IUPAC Name

5-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-11-13(10-19-22-11)14(21)18-9-12-3-7-20(8-4-12)15-16-5-2-6-17-15/h2,5-6,10,12H,3-4,7-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAANYGOIRJTDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide intermediate.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction.

    Attachment of the Pyrimidine Moiety: This step may involve a coupling reaction using a suitable pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and physicochemical differences between the target compound and two analogues from the literature:

Compound Name Molecular Formula Molecular Weight Isoxazole Substituents Amine Substituent Carboxamide Position
Target: 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide C₁₅H₁₈N₅O₂ ~300 (calculated) 5-methyl (1-(pyrimidin-2-yl)piperidin-4-yl)methyl 4
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide C₈H₇N₃O₂S ~209 (calculated) 5-methyl 1,3-thiazol-2-yl 4
5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide C₂₁H₂₇N₃O₂S 385.5 5-cyclopropyl (1-(2-(methylthio)benzyl)piperidin-4-yl)methyl 3

Key Structural Observations:

Isoxazole Substitutions :

  • The target compound and the analogue in share a 5-methylisoxazole core, whereas the compound in features a 5-cyclopropyl group. Cyclopropyl groups are sterically bulky and may influence binding pocket accessibility.
  • The carboxamide position differs: 4-carboxamide in the target and vs. 3-carboxamide in . This positional isomerism could alter molecular orientation in biological targets.

Thiazole’s smaller size (~209 Da vs. ~300 Da for the target) may enhance solubility but reduce target affinity. The benzyl-piperidinylmethyl group in incorporates a lipophilic 2-(methylthio)benzyl moiety, likely increasing membrane permeability but reducing aqueous solubility compared to the target’s pyrimidine-based substituent .

Pharmacological and Physicochemical Implications

  • Molecular Weight and Solubility: The target compound’s calculated molecular weight (~300 Da) falls between the lighter thiazole analogue (~209 Da) and the heavier benzyl derivative (385.5 Da) .
  • Heterocyclic Influence :
    Pyrimidine (target) and thiazole () are both aromatic heterocycles, but pyrimidine’s additional nitrogen may enhance binding to enzymes via π-π stacking or hydrogen bonding.
  • Piperidine Modifications :
    Piperidine rings in the target and improve conformational flexibility, but the 2-(methylthio)benzyl group in introduces steric and electronic effects distinct from the pyrimidine substituent in the target.

Research Findings

  • Crystallographic Data :
    The thiazole-containing analogue () was characterized via X-ray crystallography, revealing planar geometry in the isoxazole-thiazole system . This suggests similar planarity in the target’s pyrimidine substituent, which could stabilize interactions with flat binding pockets (e.g., ATP sites in kinases).
  • Synthetic Feasibility : The piperidine-linked compounds (target and ) require multi-step synthesis, including reductive amination or nucleophilic substitution for piperidine functionalization. The methylthio group in may pose synthetic challenges due to sulfur’s reactivity .

Biological Activity

5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide, identified by its CAS number 1448071-13-3, is a complex organic compound belonging to the class of isoxazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N5O2C_{15}H_{19}N_{5}O_{2}, with a molecular weight of 301.34 g/mol. The structure features an isoxazole ring attached to a piperidine moiety, which is further substituted with a pyrimidine group.

PropertyValue
Molecular FormulaC15H19N5O2
Molecular Weight301.34 g/mol
CAS Number1448071-13-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Isoxazole Ring : Cyclization reactions involving nitrile oxides are commonly employed.
  • Piperidine Ring Introduction : Achieved through nucleophilic substitution reactions.
  • Pyrimidine Moiety Attachment : This step may involve coupling reactions with suitable pyrimidine derivatives.

Optimization of reaction conditions is crucial for achieving high yield and purity, potentially utilizing advanced techniques such as continuous flow reactors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its ability to modulate these targets can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antibacterial properties against various strains:

  • Minimum Inhibitory Concentrations (MICs) : Some compounds in this class have shown MIC values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Studies have indicated that similar compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies

  • Anticancer Activity : A study demonstrated that certain isoxazole derivatives exhibited potent inhibitory effects on cancer cell lines by targeting CDK4 and CDK6, leading to reduced proliferation in vitro .
  • Antimicrobial Efficacy : A comparative analysis of various piperidine derivatives highlighted that those with similar structural motifs to our compound displayed promising antibacterial activity against both E. coli and S. aureus, suggesting a viable pathway for developing new antibiotics .

Q & A

Q. How can researchers optimize the synthesis of 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide to improve yield and purity?

  • Methodological Answer : Optimization requires systematic variation of reaction parameters (pH, temperature, solvent polarity, and catalysts). For example:
  • Temperature : Elevated temperatures (70–100°C) may accelerate cyclization but risk side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethereal solvents (THF) favor specific nucleophilic substitutions .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) can improve coupling efficiency in pyrimidine ring formation.
    Use Design of Experiments (DoE) to minimize trial runs. For instance, a 2⁴ factorial design can assess interactions between four variables (e.g., solvent, temperature, catalyst loading, reaction time) .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.2–8.5 ppm for pyrimidine protons, δ 2.1–2.3 ppm for methyl groups) confirm regiochemistry and substituent positions .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 372.16; observed = 372.18) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or piperidine ring conformation (e.g., torsion angles between pyrimidine and isoxazole moieties) .
  • HPLC : Monitor purity (>98% by reverse-phase C18 column, gradient elution with acetonitrile/water) .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer :
  • Computational Docking : Use software like AutoDock Vina to screen against kinase or GPCR libraries, focusing on the pyrimidine and isoxazole motifs’ hydrogen-bonding potential .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (e.g., KD values) for top computational hits.
  • Cellular Assays : Test inhibition of proliferation in cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7) to link target engagement to functional outcomes .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental bioactivity be resolved?

  • Methodological Answer :
  • Orthogonal Validation : Combine SPR with isothermal titration calorimetry (ITC) to confirm binding thermodynamics. Discrepancies may arise from solvation effects or protein flexibility .
  • Metadynamics Simulations : Model conformational changes in the target protein to identify cryptic binding pockets not captured in static docking .
  • Mutagenesis Studies : Replace key residues (e.g., pyrimidine-interacting lysines) to validate binding hypotheses .

Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify substituents on the piperidine or isoxazole rings (Table 1). For example:
DerivativeModificationLogPSolubility (µM)Bioactivity (IC₅₀, nM)
ParentNone2.812.5150
Derivative A-CH₂CF₃ (piperidine)3.18.285
Derivative B-OCH₃ (isoxazole)2.518.7210
  • Prodrug Approaches : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability .
  • Metabolite Identification : Use LC-MS/MS to track hepatic stability in microsomal assays and guide structural tweaks .

Q. How can researchers address inconsistencies in reaction outcomes during scale-up?

  • Methodological Answer :
  • Kinetic Profiling : Use inline FTIR or ReactIR to monitor intermediate formation in real time. Exothermic peaks may indicate runaway reactions requiring temperature modulation .
  • Flow Chemistry : Transition from batch to continuous flow reactors for better heat/mass transfer. For example, a tubular reactor with Pd/C catalyst beds can maintain coupling efficiency at >90% .
  • Process Analytical Technology (PAT) : Implement QbD (Quality by Design) principles to define a design space for critical parameters (e.g., mixing speed, reagent stoichiometry) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across different cell lines?

  • Methodological Answer :
  • Multi-Omics Integration : Correlate cytotoxicity with transcriptomic (RNA-seq) or proteomic (LC-MS) profiles to identify resistance mechanisms (e.g., ABC transporter overexpression) .
  • 3D Spheroid Models : Compare 2D vs. 3D culture results; discrepancies may arise from tumor microenvironment factors (e.g., hypoxia) .
  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Adjust dosing regimens in animal models to match in vitro IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.